4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)-
Description
This compound, abbreviated in literature as ABOFPP, is a halogenated pyrimidinone derivative with a 2-fluorophenyl substituent at the 6-position and a bromine atom at the 5-position. It belongs to a class of pyrimidinones known for their immunomodulatory and antitumor activities.
Properties
CAS No. |
74602-56-5 |
|---|---|
Molecular Formula |
C10H7BrFN3O |
Molecular Weight |
284.08 g/mol |
IUPAC Name |
2-amino-5-bromo-4-(2-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-3-1-2-4-6(5)12/h1-4H,(H3,13,14,15,16) |
InChI Key |
UHKUZWMIMIJLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=N2)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one typically involves the reaction of 2-fluoroaniline with 2,4,5-tribromopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .
Scientific Research Applications
2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Antitumor Efficacy
Key structural analogs differ in halogen substitutions (Br vs. I) and phenyl ring fluorination patterns. These modifications influence potency, bioavailability, and therapeutic outcomes:
Key Observations:
- Fluorine Position : ABOFPP (2-fluorophenyl) and ABMFPP (3-fluorophenyl) showed comparable synergy with CY, but ABDFPP/AIDFPP (multiple fluorines) exhibited superior standalone efficacy, suggesting that additional fluorine atoms enhance target engagement or metabolic stability .
- Halogen Substitution : Iodo derivatives (e.g., AIDFPP, AIPP) demonstrated higher potency than bromo analogs, likely due to increased electron-withdrawing effects and lipophilicity .
- Combination Therapy: ABOFPP and ABMFPP required CY pretreatment to reduce tumor burden, while ABDFPP/AIDFPP achieved curative effects as monotherapies, indicating structural optimization reduces reliance on combination regimens .
Mechanism of Action and Immune Modulation
Pyrimidinones like ABOFPP induce interferon production and stimulate immune responses. However, their antitumor effects correlate poorly with interferon levels, suggesting alternative pathways (e.g., direct cytotoxicity or T-cell activation) . ABDFPP and AIDFPP’s higher cure rates in bladder tumors may stem from enhanced apoptotic signaling or resistance to tumor immune evasion mechanisms .
Pharmacokinetic and Toxicity Profiles
Biological Activity
4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)-, commonly referred to as 2-amino-5-bromo-6-(2-fluorophenyl)-4(3H)pyrimidinone, is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group, a bromine atom, and a fluorophenyl group, which contribute to its interactions with biological targets.
- Molecular Formula: C10H7BrFN3O
- Molecular Weight: 284.08 g/mol
- CAS Number: 74602-56-5
- Structure:
- Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino and fluorophenyl groups enhances its binding affinity to various proteins and enzymes, which can modulate their activity. For example, the bromine atom can influence the compound's reactivity and selectivity towards its targets.
Antimicrobial Activity
Research indicates that compounds similar to 4(1H)-pyrimidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related pyrimidinones could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer potential. A study focusing on pyrimidinone derivatives found that certain structural modifications could enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most active derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
Inhibition of Kinases
Recent studies have explored the role of pyrimidinone compounds in inhibiting specific kinases involved in cancer progression. For instance, some derivatives were shown to inhibit Pim-1 kinase, which is implicated in various malignancies. The inhibition of Pim-1 was associated with reduced cell proliferation in cancer cell lines .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study of several pyrimidinone derivatives, compound 7a was identified as having the highest cytotoxic effect on MCF7 cells with an IC50 value of 1.18 μM. This study highlights the potential of modifying the pyrimidinone structure to enhance biological activity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrimidinone derivatives against common pathogens. The results indicated that compounds with similar structures to 4(1H)-pyrimidinone demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their use as potential antimicrobial agents.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H7BrFN3O |
| Molecular Weight | 284.08 g/mol |
| CAS Number | 74602-56-5 |
| Antimicrobial Activity | Significant inhibition |
| Anticancer Activity | IC50 (MCF7): 1.18 μM |
| Kinase Inhibition | Active against Pim-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
